SB216763 is a synthetic, cell-permeable, and selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β). [, , ] GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and apoptosis. [, ] SB216763 is widely used in research to investigate the role of GSK-3β in these processes and explore its potential as a therapeutic target for various diseases.
SB216763 primarily acts as a competitive inhibitor of the ATP binding site on GSK-3β. [, ] By blocking ATP binding, SB216763 prevents GSK-3β from phosphorylating its substrates, thereby modulating downstream signaling pathways involved in various cellular processes. [, , ]
Interestingly, research has also identified that SB216763 can act as a partial agonist of the aryl hydrocarbon receptor (AhR), a transcription factor involved in xenobiotic metabolism. [] This interaction with AhR is independent of its GSK-3β inhibitory activity. []
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5